Ethyl 5-amino-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxylate hydrochloride
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Overview
Description
Ethyl 5-amino-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxylate hydrochloride is a synthetic organic compound that belongs to the class of isoxazole derivatives Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-amino-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxylate hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl 4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxylate with ammonia or an amine source to introduce the amino group at the 5-position. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature and pressure conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, including solvent selection, temperature control, and purification techniques, is crucial to ensure high-quality production .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-amino-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The isoxazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include nitro derivatives, reduced amines, and various substituted isoxazole compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Ethyl 5-amino-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxylate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 5-amino-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in disease processes, leading to therapeutic effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate: Similar structure but contains a sulfur atom instead of an oxygen atom.
5-amino-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxylic acid: Lacks the ethyl ester group.
4,5,6,7-tetrahydrobenzo[d]isoxazole derivatives: Various derivatives with different substituents on the isoxazole ring.
Uniqueness
Ethyl 5-amino-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxylate hydrochloride is unique due to its specific substitution pattern and the presence of both amino and ester functional groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields .
Properties
IUPAC Name |
ethyl 5-amino-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3.ClH/c1-2-14-10(13)9-7-5-6(11)3-4-8(7)15-12-9;/h6H,2-5,11H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUCYULHXKVWQGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NOC2=C1CC(CC2)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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